N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
CAS No.: 896297-62-4
Cat. No.: VC4548949
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896297-62-4 |
|---|---|
| Molecular Formula | C16H12ClN3O4S |
| Molecular Weight | 377.8 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | DCFDCNNCULIPMW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Introduction
Synthesis Pathway
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves the following steps:
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Formation of 1,3,4-Oxadiazole Core:
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The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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In this case, 2-chlorobenzoic acid derivatives are commonly used as precursors.
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Sulfonamide Substitution:
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Methanesulfonyl chloride reacts with an aromatic amine under controlled conditions to introduce the sulfonamide group.
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Coupling Reaction:
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The final coupling step involves attaching the oxadiazole core to the sulfonamide-substituted benzamide backbone.
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Characterization of the compound is performed using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
Anticancer Potential
Studies on related oxadiazole derivatives have demonstrated significant anticancer activities against various cell lines. For example:
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Compounds with similar structures have shown inhibition of tubulin polymerization, which is crucial for cancer cell division .
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Molecular docking studies suggest strong binding affinity to active sites in cancer-related proteins.
Antibacterial and Antifungal Activity
Oxadiazoles are also known for their antimicrobial properties:
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They exhibit activity against Gram-positive and Gram-negative bacteria.
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Sulfonamide-containing derivatives have been effective in inhibiting fungal growth .
Applications in Research and Medicine
The compound's unique structure makes it a valuable scaffold for drug discovery programs targeting:
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Cancer therapy (e.g., tubulin inhibitors).
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Antimicrobial agents.
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Anti-inflammatory treatments.
Additionally, its heterocyclic core can be modified to enhance specificity and potency for various biological targets.
Research Findings
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